9-(Benzo[b]thiophen-3-yl)-9H-carbazole
Description
9-(Benzo[b]thiophen-3-yl)-9H-carbazole is a carbazole derivative where the nitrogen atom at the 9-position is substituted with a benzo[b]thiophen-3-yl group. This structural modification introduces a sulfur-containing heteroaromatic system, which enhances its electronic and photophysical properties compared to unsubstituted carbazole. The benzo[b]thiophene moiety is electron-rich due to the sulfur atom’s lone pairs and the fused aromatic system, making the compound suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors.
Properties
Molecular Formula |
C20H13NS |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
9-(1-benzothiophen-3-yl)carbazole |
InChI |
InChI=1S/C20H13NS/c1-4-10-17-14(7-1)15-8-2-5-11-18(15)21(17)19-13-22-20-12-6-3-9-16(19)20/h1-13H |
InChI Key |
VJJHWLZJIGHSBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CSC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Benzo[b]thiophen-3-yl)-9H-carbazole typically involves the coupling of carbazole with a benzothiophene derivative. One common method is the palladium-catalyzed cross-coupling reaction. For example, the Sonogashira coupling reaction between 2-iodothiophenol and phenylacetylene can be used to synthesize benzothiophene derivatives . This is followed by a cyclization reaction to form the desired compound.
Industrial Production Methods
Industrial production of 9-(Benzo[b]thiophen-3-yl)-9H-carbazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
9-(Benzo[b]thiophen-3-yl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene or carbazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
9-(Benzo[b]thiophen-3-yl)-9H-carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in drug discovery and development.
Industry: It is used in the production of organic semiconductors, light-emitting diodes (LEDs), and other electronic devices
Mechanism of Action
The mechanism of action of 9-(Benzo[b]thiophen-3-yl)-9H-carbazole involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as a ligand for cannabinoid receptors or inhibit certain enzymes involved in disease pathways . The exact pathways and targets depend on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Comparison with Similar Carbazole Derivatives
Carbazole derivatives are widely studied for their tunable electronic properties. Below is a detailed comparison of 9-(Benzo[b]thiophen-3-yl)-9H-carbazole with structurally related compounds, focusing on synthesis, electronic properties, and applications.
Structural and Electronic Properties
Notes:
- The benzo[b]thiophene group in the target compound is expected to lower the LUMO energy compared to phenyl or benzyl derivatives, improving electron injection in OLEDs .
- Methoxy and boron-containing substituents demonstrate how electron-donating/withdrawing groups modulate optoelectronic behavior .
Photophysical and Optoelectronic Performance
- Fluorescence : 9-Benzyl-9H-carbazole derivatives () exhibit strong fluorescence at 350–400 nm, useful for cation sensing. The benzo[b]thiophene analog may show redshifted emission due to extended conjugation .
- OLED Efficiency : 9-Phenyl-3-(benzimidazole)carbazole () achieves 60% higher efficiency than CBP (4,4'-bis(N-carbazolyl)biphenyl) in green phosphorescent OLEDs. The target compound’s sulfur atom could further reduce exciton quenching .
- Charge Transport : 9-(4-(Diphenylboryl)phenyl)-9H-carbazole () demonstrates balanced hole/electron mobility (µ_h ≈ 10⁻³ cm²/Vs), a critical feature for single-layer OLEDs .
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